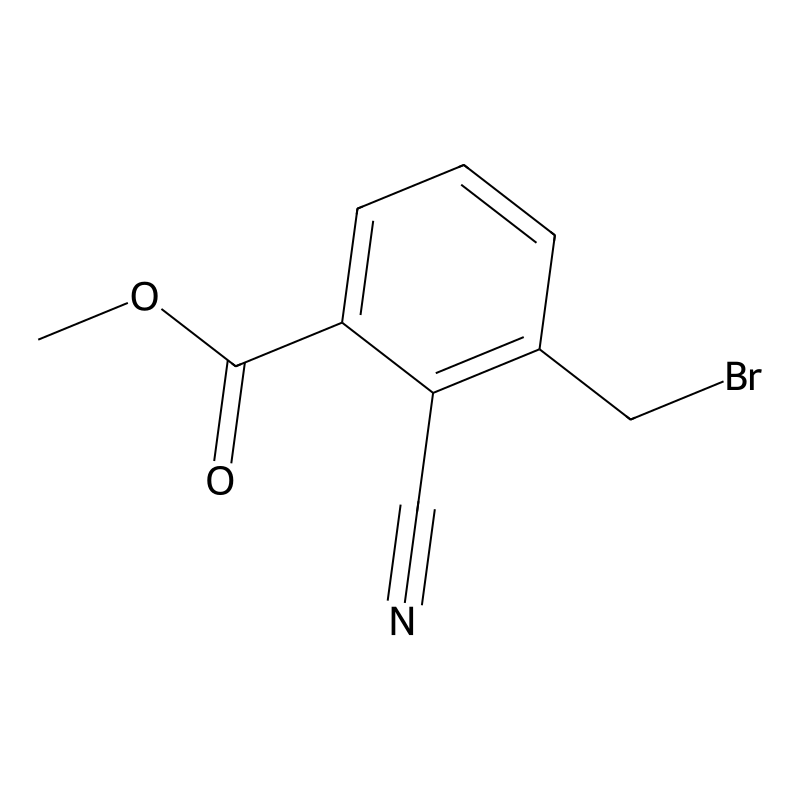

Methyl 3-(bromomethyl)-2-cyanobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Allylation of Ketones

Scientific Field: Organic Chemistry

Summary of the Application: Methyl 3-(bromomethyl)-2-cyanobenzoate has been used in the allylation of structurally diverse ketones.

Methods of Application or Experimental Procedures: The allylation of ketones with methyl 3-(bromomethyl)-2-cyanobenzoate involves the modification of benzo[f]coumarin derivatives at the keto group via Barbier allylation.

Results or Outcomes: The synthesized benzo[f]coumarin derivatives have been characterized by spectral methods, and their ability to penetrate phospholipid bilayer has been estimated. The obtained benzo[f]coumarin derivatives exhibit antioxidant properties in model systems based on hydrogen peroxide and sodium hypochlorite.

Synthesis of Sultams

Summary of the Application: Methyl 3-bromo-2-(bromomethyl)propionate, a compound similar to Methyl 3-(bromomethyl)-2-cyanobenzoate, has been used in the synthesis of sultams. Sultams are a class of organic compounds sharing a common functional group commonly with the structure R-S(=O)(=O)-NR’-R". Sultams are used in various fields of medicinal chemistry and drug discovery.

Methyl 3-(bromomethyl)-2-cyanobenzoate is an organic compound that serves as a significant intermediate in various chemical syntheses. It is characterized by its unique molecular structure, which includes a bromomethyl group and a cyano group attached to a benzoate moiety. This compound is primarily utilized in organic synthesis due to its reactivity and ability to participate in diverse

- Condensation Reactions: It can undergo condensation with aldehydes, leading to the formation of various substituted benzoate derivatives.

- Reactions with Organoboron Reagents: The bromomethyl group can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of new carbon-carbon bonds.

- Formation of α-Methylene-γ-Lactones: Interactions with zinc complexes can yield α-methylene-γ-lactones, showcasing its versatility as a precursor in synthetic applications.

Research indicates that methyl 3-(bromomethyl)-2-cyanobenzoate may exhibit biological activities, particularly as an intermediate in the synthesis of compounds with potential anticancer properties. For instance, it has been used to synthesize 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which inhibits thymidylate synthase and shows promise in cancer treatment. Additionally, studies have identified this compound as a genotoxic impurity in pharmaceuticals, emphasizing its relevance in drug safety assessments.

Several synthesis methods for methyl 3-(bromomethyl)-2-cyanobenzoate have been developed:

- Bromination and Esterification: A common method involves reacting methyl 4-methylbenzoate with N-bromosuccinimide under optimized conditions to achieve high yields.

- Reactions with Aldehydes: Another approach includes the reaction of methyl 3-bromomethylbut-3-enoate with various aldehydes in the presence of zinc, demonstrating flexibility in synthesizing related esters.

- Nucleophilic Substitution: A novel method described involves nucleophilic substitution reactions using 3-chloromethyl methyl benzoate and N-containing compounds under alkaline conditions, followed by hydrolysis to yield the desired product .

Methyl 3-(bromomethyl)-2-cyanobenzoate finds applications across various fields:

- Pharmaceuticals: It serves as a key intermediate for synthesizing anticancer agents and other therapeutic compounds.

- Chemical Research: Its reactivity makes it useful for exploring new synthetic pathways and developing novel materials.

- Genotoxicity Studies: The compound is employed in research aimed at identifying genotoxic impurities in drugs, crucial for ensuring pharmaceutical safety.

The interactions of methyl 3-(bromomethyl)-2-cyanobenzoate with other reagents have been studied extensively. Notably, its capacity to react with organoboron reagents during Suzuki-Miyaura cross-coupling illustrates its potential for forming complex molecular architectures. Such studies are vital for understanding its role in synthetic chemistry and its implications for drug development.

Methyl 3-(bromomethyl)-2-cyanobenzoate shares structural similarities with several related compounds. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-cyano-3-bromobenzoate | Similar cyano and bromomethyl groups | Different positioning of functional groups |

| Methyl 4-bromomethylbenzoate | Bromomethyl group on a different carbon | Lacks the cyano group |

| Methyl 3-(chloromethyl)-2-cyanobenzoate | Chloromethyl instead of bromomethyl | Potentially less reactive than brominated analogs |

| Methyl 3-methoxy-2-cyanobenzoate | Methoxy group instead of bromomethyl | Different reactivity profile |

Methyl 3-(bromomethyl)-2-cyanobenzoate stands out due to its specific combination of functional groups, which enhances its reactivity and utility in organic synthesis compared to these similar compounds.